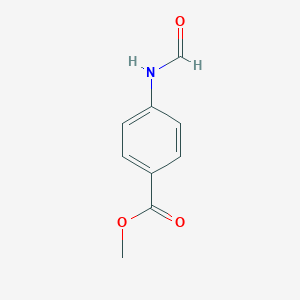
Methyl 4-formamidobenzoate
Vue d'ensemble
Description
Methyl 4-formamidobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Theoretical Analysis
Methyl 4-hydroxybenzoate, a variant of Methyl 4-formamidobenzoate, has been studied for its crystal structure and theoretical properties. The research involved determining its single crystal X-ray structure and performing Hirshfeld surface analysis to understand intermolecular interactions and crystal packing. Computational calculations using quantum mechanical methods were applied to correlate experimental and computed vibrational spectra, indicating its pharmaceutical activity determinants (Sharfalddin et al., 2020).
Chemical Properties and Synthesis Paths
Research on vicinally disubstituted veratrole, closely related to this compound, explored various synthesis paths and chemical properties. The study emphasized the importance of steric strains caused by bulky substituents in determining chemical properties, such as increased basicity (Zakhs et al., 1970).
Carboxamide Derivatives and Cytotoxic Activity
A series of carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for cytotoxic activity against various cancer cell lines. These compounds, which are structurally related to this compound, demonstrated potent cytotoxicity, suggesting potential applications in cancer therapy (Deady et al., 2003).
Preparation of MBHA Resin
A method for synthesizing MBHA (4-methylbenzhydrylamine) resin, which has applications in the synthesis of carboxamides or peptide C-terminal amides, was reported. This method, involving benzotriazole-mediated amidoalkylation, shows relevance to the chemistry of this compound (Lee et al., 2008).
Synthesis of Indeno[1,2-b]quinoline-6-carboxamides
Research focused on the synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides, which are structurally related to this compound. These compounds were evaluated for cytotoxicity, indicating their potential for use in medical applications (Chen et al., 2000).
Sensor Development for Paraben Detection
An electrochemical sensor was developed using molecularly imprinted polymer for the detection of methyl paraben, a compound related to this compound. This study highlights the application of this compound derivatives in sensor technology (Soysal, 2021).
Antiarrhythmic Activity
A series of 4-[(methylsulfonyl)amino]benzamides, similar to this compound, were synthesized and evaluated for their Class III antiarrhythmic activity. These compounds showed potent activity and selectivity in vitro and in vivo, expanding the understanding of this compound's potential in pharmacology (Ellingboe et al., 1992).
Safety and Hazards
“Methyl 4-formamidobenzoate” is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . It is also recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Mécanisme D'action
Mode of Action
The mode of action of Methyl 4-formamidobenzoate is currently not well understood due to the lack of research on this specific compound. Typically, a compound interacts with its target in the body, leading to a series of biochemical reactions that result in a physiological response. The exact nature of these interactions and the resulting changes for this compound are areas for future research .
Biochemical Pathways
Biochemical pathways involve a series of chemical reactions occurring within a cell, and a compound can affect these pathways by interacting with one or more enzymes or other proteins involved in the pathway
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which is the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect .
Propriétés
IUPAC Name |
methyl 4-formamidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-2-4-8(5-3-7)10-6-11/h2-6H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGCKMCHSYSDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

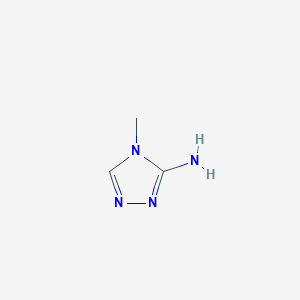

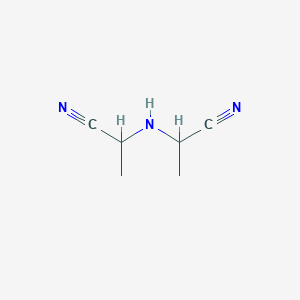

![2-ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[3,4-e]pyrimidin-4-one](/img/structure/B108105.png)



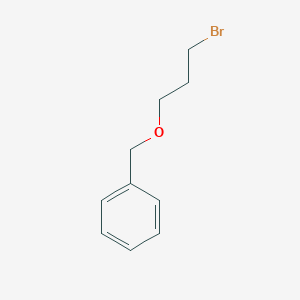
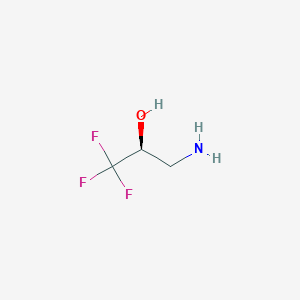
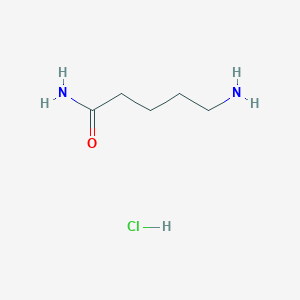
![N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide](/img/structure/B108128.png)

